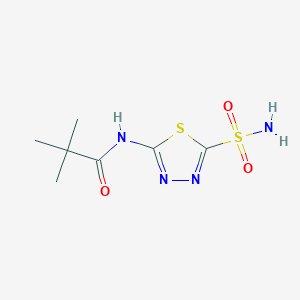
2,2-dimethyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound known for its diverse applications in medicinal chemistry. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is notable for its potential therapeutic properties, particularly as a carbonic anhydrase inhibitor, which makes it useful in the treatment of various medical conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 5-sulfamoyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This method can be optimized to improve yield and reduce production costs.
化学反应分析
Types of Reactions
2,2-dimethyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
科学研究应用
2,2-dimethyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase.
Medicine: Investigated for its therapeutic potential in treating conditions such as glaucoma, epilepsy, and edema.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The primary mechanism of action of 2,2-dimethyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide is its inhibition of the enzyme carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide and the dehydration of carbonic acid. By inhibiting this enzyme, the compound reduces the production of aqueous humor in the eye, leading to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Additionally, the inhibition of carbonic anhydrase in the kidneys promotes diuresis by increasing the excretion of bicarbonate, sodium, and water.
相似化合物的比较
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor with similar therapeutic applications.
Methazolamide: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Dorzolamide: A topical carbonic anhydrase inhibitor used primarily in the treatment of glaucoma.
Uniqueness
2,2-dimethyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its 2,2-dimethylpropanamide moiety provides steric hindrance, potentially affecting its binding affinity and selectivity for carbonic anhydrase isoforms. This structural uniqueness may result in different therapeutic profiles and side effect profiles compared to other carbonic anhydrase inhibitors.
属性
CAS 编号 |
170969-18-3 |
|---|---|
分子式 |
C7H12N4O3S2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H12N4O3S2/c1-7(2,3)4(12)9-5-10-11-6(15-5)16(8,13)14/h1-3H3,(H2,8,13,14)(H,9,10,12) |
InChI 键 |
FNKGYWFCFILCJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


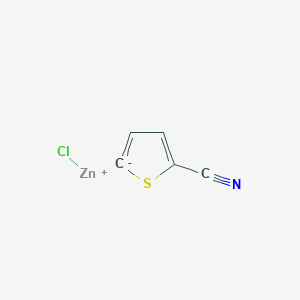
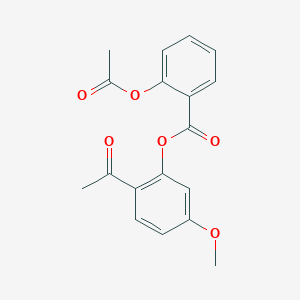
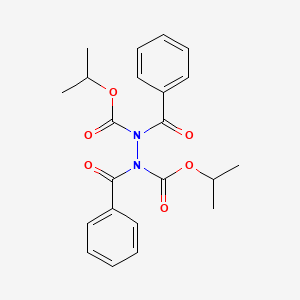
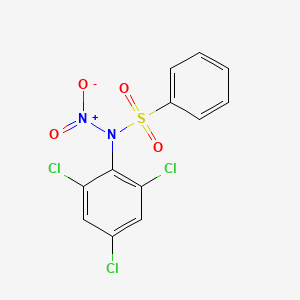
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
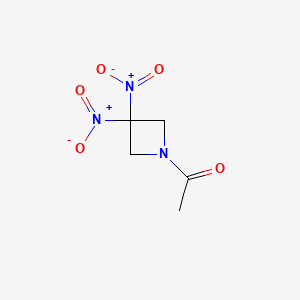
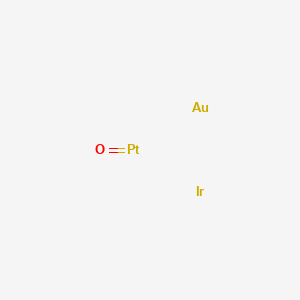
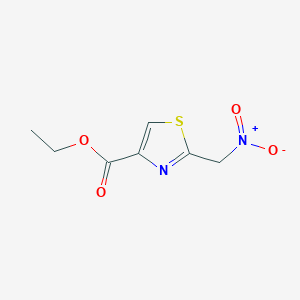
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
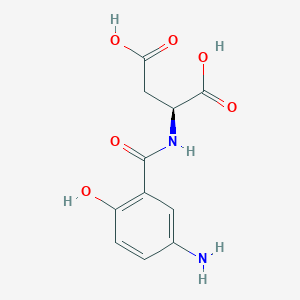
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
